molecular formula C32H30ClNO2 B5149514 2-(3-chlorophenyl)-N,N-bis[(4-methoxynaphthalen-1-yl)methyl]ethanamine

2-(3-chlorophenyl)-N,N-bis[(4-methoxynaphthalen-1-yl)methyl]ethanamine

Cat. No.: B5149514
M. Wt: 496.0 g/mol
InChI Key: XBSUHUVUFNIMRR-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N,N-bis[(4-methoxynaphthalen-1-yl)methyl]ethanamine is a complex organic compound that features a chlorinated phenyl group and two methoxynaphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N,N-bis[(4-methoxynaphthalen-1-yl)methyl]ethanamine typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylacetonitrile with 4-methoxynaphthaldehyde under basic conditions to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with another equivalent of 4-methoxynaphthaldehyde in the presence of a reducing agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N,N-bis[(4-methoxynaphthalen-1-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-N,N-bis[(4-methoxynaphthalen-1-yl)methyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N,N-bis[(4-methoxynaphthalen-1-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in the synthesis of key biomolecules, thereby affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)ethanamine: A simpler analogue with similar structural features but lacking the methoxynaphthalene groups.

    N,N-bis(4-methoxynaphthalen-1-yl)methylamine: Another related compound with similar naphthalene moieties but without the chlorophenyl group.

Uniqueness

2-(3-chlorophenyl)-N,N-bis[(4-methoxynaphthalen-1-yl)methyl]ethanamine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(3-chlorophenyl)-N,N-bis[(4-methoxynaphthalen-1-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30ClNO2/c1-35-31-16-14-24(27-10-3-5-12-29(27)31)21-34(19-18-23-8-7-9-26(33)20-23)22-25-15-17-32(36-2)30-13-6-4-11-28(25)30/h3-17,20H,18-19,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSUHUVUFNIMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN(CCC3=CC(=CC=C3)Cl)CC4=CC=C(C5=CC=CC=C45)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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